molecular formula C30H41N7O8S2 B3028446 Osimertinib (dimesylate)

Osimertinib (dimesylate)

Número de catálogo: B3028446
Peso molecular: 691.8 g/mol
Clave InChI: RPUCCTLBBCSFEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

AZD-9291 (dimesilato) experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones son típicamente derivados del compuesto original con grupos funcionales modificados que pueden mejorar o alterar su actividad biológica .

Aplicaciones Científicas De Investigación

AZD-9291 (dimesilato) tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto modelo para estudiar los mecanismos de inhibición y resistencia de EGFR. En biología, se emplea para investigar las vías celulares y moleculares involucradas en la progresión y resistencia del cáncer. En medicina, AZD-9291 (dimesilato) se utiliza como terapia dirigida para pacientes con CPNC avanzado que alberga mutaciones de EGFR .

Mecanismo De Acción

El mecanismo de acción de AZD-9291 (dimesilato) involucra la inhibición irreversible de la actividad de la tirosina quinasa de EGFR. Se dirige selectivamente tanto a las mutaciones activadoras (como L858R) como a la mutación de resistencia T790M en el gen EGFR. Al unirse de forma covalente al sitio de unión al ATP del EGFR mutante, AZD-9291 (dimesilato) bloquea eficazmente las vías de señalización descendentes, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Actividad Biológica

Osimertinib (dimesylate), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly for patients with the EGFR T790M mutation. This article explores its biological activity, efficacy, safety profile, and resistance mechanisms, supported by clinical data and case studies.

Osimertinib selectively targets both sensitizing mutations and the T790M resistance mutation in the EGFR gene. It forms a covalent bond with the Cys797 residue of the mutant EGFR, which allows it to inhibit downstream signaling pathways crucial for tumor growth while sparing wild-type EGFR, thereby reducing associated toxicities . This selectivity is a key advancement over previous generations of EGFR TKIs, which often resulted in significant side effects due to non-specific binding.

Clinical Efficacy

Clinical Trials and Observational Studies

  • Efficacy in Advanced Lung Adenocarcinoma : A study involving 90 patients with advanced lung adenocarcinoma reported an objective response rate (ORR) of 63.3% , with a disease control rate (DCR) of 93.3% . The median progression-free survival (mPFS) was 10.41 months , and the median overall survival (mOS) was 31.37 months .
  • First-Line Treatment : In a prospective multicenter study known as the FLOWER study, osimertinib demonstrated an ORR of 73% and a DCR of 96% , with mPFS reaching 18.9 months .
  • Real-World Data : In patients previously treated with other therapies, osimertinib showed high activity, achieving an mPFS of 8.8 months in those with CNS metastases . A separate analysis indicated that low-dose osimertinib also yielded favorable outcomes, with an ORR of 77.3% and mPFS of 10 months .

Safety Profile

The safety profile of osimertinib is generally favorable compared to earlier TKI therapies. Common adverse events include:

  • Diarrhea: 28.9%
  • Rash: 24.4%
  • Grade 3 or higher adverse events: 7.78% .

The incidence of serious adverse events is relatively low, making osimertinib a well-tolerated option for many patients.

Resistance Mechanisms

Despite its effectiveness, resistance to osimertinib can develop, primarily through secondary mutations in the EGFR gene:

  • C797S Mutation : This mutation alters the binding site for osimertinib, leading to treatment failure in some patients .
  • Uncommon Mutations : Studies have shown that certain uncommon mutations within the EGFR can also confer resistance, complicating treatment strategies .

Case Studies

  • Case Study in HER2 Aberration : A 68-year-old female patient with stage IV NSCLC harboring a HER2 exon 19 mutation exhibited significant intra- and extracranial responses to osimertinib after initial treatment failure with other agents. This case highlights osimertinib's potential beyond traditional EGFR mutations .
  • Squamous Cell Carcinoma Response : A report described a patient with stage IIIC squamous cell lung cancer who responded positively to osimertinib treatment, indicating its broader applicability across different NSCLC histologies .

Summary Table of Clinical Findings

Study TypePatientsORR (%)DCR (%)mPFS (months)mOS (months)
Advanced Lung Adenocarcinoma9063.393.310.4131.37
FLOWER StudyN/A739618.9Not reached
Real-World Data94N/AN/A8.8N/A
Low-Dose OsimertinibN/A77.3N/A1013

Propiedades

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCCTLBBCSFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osimertinib (dimesylate)
Reactant of Route 2
Reactant of Route 2
Osimertinib (dimesylate)
Reactant of Route 3
Reactant of Route 3
Osimertinib (dimesylate)
Reactant of Route 4
Reactant of Route 4
Osimertinib (dimesylate)
Reactant of Route 5
Reactant of Route 5
Osimertinib (dimesylate)
Reactant of Route 6
Reactant of Route 6
Osimertinib (dimesylate)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.